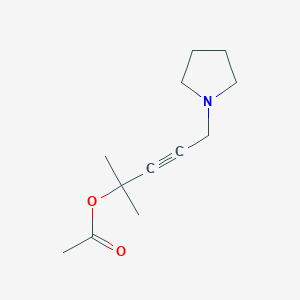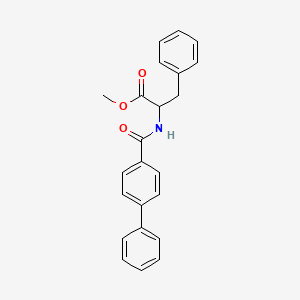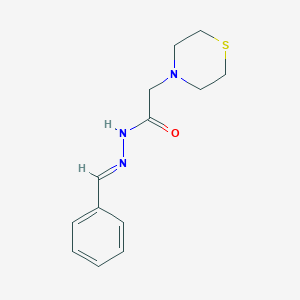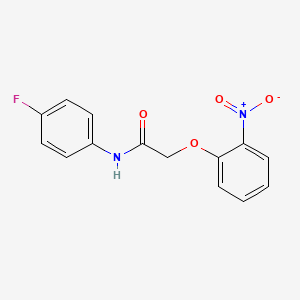
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone, also known as MBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MBM belongs to the class of benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in cell division. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of various biochemical markers in cancer cells. In particular, this compound has been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. Moreover, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone is its high potency against cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
Future Directions
There are several potential future directions for the research on (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone. One possible direction is the development of more water-soluble derivatives of this compound that can be used in vivo. Another direction is the investigation of the potential of this compound as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Moreover, the combination of this compound with other chemotherapeutic agents may be explored to enhance its anticancer activity. Finally, the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, may also be investigated.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives for use in vivo.
Synthesis Methods
The synthesis of (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves the reaction of 4-methoxybenzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with methyl chloroformate to yield the final product, this compound.
Scientific Research Applications
(4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells.
properties
IUPAC Name |
(4-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)17-16(18)15(19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKFFRMTVGUAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)
![4-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5604621.png)


![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)
![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)
